molecular formula C20H19N5O2 B11034812 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11034812
M. Wt: 361.4 g/mol
InChI Key: QUHGBKUGRLEERH-UHFFFAOYSA-N
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Description

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone is a complex organic compound that features a benzimidazole, piperidine, furan, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with piperidine and furan derivatives under controlled conditions. The reactions often require catalysts, specific solvents, and precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance reaction efficiency and yield while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole and pyrazole moieties, potentially altering their electronic properties and biological activities.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl, aryl, or sulfonyl groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound exhibits various activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways involved in disease processes .

Medicine

In medicine, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting infections, cancer, and inflammatory diseases .

Industry

Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it valuable for creating a wide range of products .

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a valuable compound for both research and industrial applications .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C20H19N5O2/c26-20(17-12-16(23-24-17)18-6-3-11-27-18)25-9-7-13(8-10-25)19-21-14-4-1-2-5-15(14)22-19/h1-6,11-13H,7-10H2,(H,21,22)(H,23,24)

InChI Key

QUHGBKUGRLEERH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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